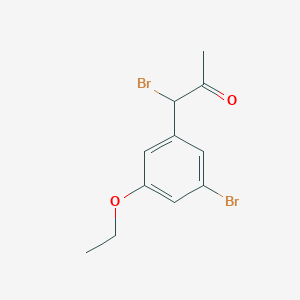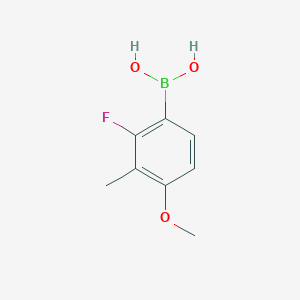
Methyl 4-fluoro-3-methoxy-5-(methylthio)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-fluoro-3-methoxy-5-(methylthio)benzoate is an organic compound with the molecular formula C10H11FO3S and a molecular weight of 230.25 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methylthio group attached to a benzoate core. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-3-methoxy-5-(methylthio)benzoate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a series of substitution reactions . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-methoxy-5-(methylthio)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the fluorine atom or other substituents.
Substitution: Electrophilic aromatic substitution reactions can introduce new groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring.
Scientific Research Applications
Methyl 4-fluoro-3-methoxy-5-(methylthio)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-3-methoxy-5-(methylthio)benzoate involves its interaction with specific molecular targets. The fluorine atom and methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The methylthio group can undergo oxidation to form reactive intermediates that further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 3-methyl-4-(methylthio)benzoate
Uniqueness
Methyl 4-fluoro-3-methoxy-5-(methylthio)benzoate is unique due to the specific combination of substituents on the benzene ring. The presence of both a fluorine atom and a methylthio group provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H11FO3S |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl 4-fluoro-3-methoxy-5-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H11FO3S/c1-13-7-4-6(10(12)14-2)5-8(15-3)9(7)11/h4-5H,1-3H3 |
InChI Key |
OSRBBHOBAWCBRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















